molecular formula C14H10O3 B145945 3-Benzoylbenzoic acid CAS No. 579-18-0

3-Benzoylbenzoic acid

Cat. No.: B145945
CAS No.: 579-18-0
M. Wt: 226.23 g/mol
InChI Key: AXJXRLHTQQONQR-UHFFFAOYSA-N
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Description

3-Benzoylbenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C14H10O3 and its molecular weight is 226.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409446. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chromatographic Studies

3-Benzoylbenzoic acid has been explored in chromatographic studies. For instance, the retention parameters of some isomeric 2-benzoylbenzoic acids in reversed-phase ion-pair high-performance thin-layer and column chromatography have been investigated, providing insights into molecular interactions in these systems (Bieganowska & Petruczynik, 1995). Additionally, the extraction of phenolic 2-benzoylbenzoic acids using various solvent systems has been studied to understand the molecular mechanism of liquid-liquid partition and solvation (Ciszewska & Soczewiński, 1975).

Luminescent Material Research

This compound derivatives have been utilized in the synthesis of novel luminescent materials. For example, a rare-earth complex of europium ion with 2-benzoylbenzoic acid was synthesized for use as a luminescent material (Liu et al., 2007). Similarly, the luminescent properties of a novel terbium complex with 2-benzoylbenzoic acid have been explored for potential applications in electroluminescent materials (Liu et al., 2006).

Chemical Synthesis and Analysis

The compound has also been involved in chemical synthesis and analysis studies. Research includes the synthesis and crystal structure determination of 3-benzoyl-4-hydroxybenzoic acid (Kumar et al., 2019), as well as investigations into the synthesis of heterocyclic compounds from 3-(4-phenyl) benzoyl propionic acid (Soliman et al., 2010).

Biological and Environmental Applications

The biological and environmental applications of derivatives of this compound have been explored. This includes its differential effect upon plant species (Sexton & TEMPLEMAN, 1948) and its use in the synthesis of photolabelling reagents for biological studies (Gomis et al., 1999).

Safety and Hazards

3-Benzoylbenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust, wash skin thoroughly after handling, and avoid eating, drinking, or smoking when using this product .

Mechanism of Action

Target of Action

It has been used in light-induced reactions on benzophenone-terminated boron-doped diamond (bdd) surfaces

Mode of Action

It’s known to participate in light-induced reactions on benzophenone-terminated boron-doped diamond (BDD) surfaces . The exact interaction with its targets and the resulting changes at the molecular level are subjects of ongoing research.

Biochemical Pathways

It has been used in the preparation of benzophenone flavonol derivatives , suggesting a role in the flavonoid biosynthesis pathway.

Pharmacokinetics

It is known that the compound is insoluble in water , which could impact its bioavailability and distribution in the body. Further pharmacokinetic studies are needed to fully understand the behavior of 3-Benzoylbenzoic acid in the body.

Result of Action

It has been used in light-induced reactions on benzophenone-terminated boron-doped diamond (BDD) surfaces

Action Environment

Given that the compound is used in light-induced reactions , it can be inferred that light could be an important environmental factor influencing its action.

Biochemical Analysis

Biochemical Properties

3-Benzoylbenzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been used in light-induced reactions, indicating its potential involvement in photochemical processes . The compound interacts with benzophenone-terminated surfaces, suggesting that it may form complexes with proteins or enzymes that have benzophenone-like structures . These interactions can lead to changes in the activity of the enzymes or proteins, affecting the overall biochemical pathways in which they are involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with benzophenone-terminated surfaces can lead to changes in the signaling pathways that regulate cell growth and differentiation . Additionally, this compound may alter gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins . These changes can have downstream effects on cellular metabolism, potentially altering the balance of metabolic pathways and the production of key metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to enzymes and proteins, either inhibiting or activating their activity . For example, its interaction with benzophenone-terminated surfaces suggests that it may inhibit or activate enzymes involved in photochemical reactions . Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes . These molecular interactions are crucial for understanding the compound’s overall mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or other environmental factors . Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression . These temporal effects are important for understanding the compound’s overall impact on biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . Additionally, high doses of this compound can lead to toxic or adverse effects, including cell death and tissue damage . These dosage effects are crucial for understanding the compound’s safety and efficacy in biological systems.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux by altering the activity of key enzymes involved in metabolic pathways . For example, its interaction with benzophenone-terminated surfaces suggests that it may affect the activity of enzymes involved in photochemical reactions . Additionally, this compound can alter metabolite levels by influencing the production and degradation of specific metabolites . These effects on metabolic pathways are important for understanding the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, this compound can bind to proteins that facilitate its distribution within cells and tissues . These interactions are crucial for understanding the compound’s localization and accumulation in biological systems.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can be localized to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its effects on cellular function . Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can influence the compound’s localization and activity . These factors are important for understanding the overall impact of this compound on cellular function.

Properties

IUPAC Name

3-benzoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-13(10-5-2-1-3-6-10)11-7-4-8-12(9-11)14(16)17/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJXRLHTQQONQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50206616
Record name Benzoic acid, 3-benzoyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

579-18-0
Record name 3-Benzoylbenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 579-18-0
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Record name Benzoic acid, 3-benzoyl-
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URL https://comptox.epa.gov/dashboard/DTXSID50206616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-benzoylbenzoic acid
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Record name 3-BENZOYLBENZOIC ACID
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Synthesis routes and methods

Procedure details

3-Methylbenzophenone was treated sequentially with the procedures (a), (b), (c), and (d) in Example 18 to obtain, in the corresponding order, 3-benzoylbenzoic acid (yield: 72%), ethyl 3-benzoylbenzoate (yield: 86.3%), and 1-benzyl-3-(3′-ethoxycarbonylphenyl)indazole in a yield of 25.5%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of 3-Benzoylbenzoic acid oxime, and how do these features influence its intermolecular interactions in the solid state?

A1: this compound oxime exhibits a molecular structure characterized by two phenyl rings, a carboxyl group, and an oxime group. [] The crystal structure reveals that the molecule adopts a conformation where the two phenyl rings are twisted relative to the oxime group, with dihedral angles of 75.1° and 31.4°. [] This conformation, along with the presence of carboxyl and oxime groups, facilitates the formation of infinite chains in the crystal lattice through strong hydrogen bonds between the carboxyl group of one molecule and the oxime group of an adjacent molecule. []

Q2: How does the structure of this compound allow for its application in the development of materials with unique optical properties, specifically UV photochromic inks?

A2: While the provided research focuses on the crystal structure of this compound oxime, this compound itself can be used as a ligand to form complexes with rare earth elements like Europium. [] These Europium complexes exhibit fluorescence properties, making them suitable for applications like UV photochromic inks. [] The structure of this compound, with its two phenyl rings and a carboxyl group, enables chelation with the Europium ion, contributing to the formation of stable complexes that exhibit desirable fluorescence characteristics. []

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